N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound belonging to the class of substituted acetamides incorporating a 1,2,4-oxadiazole ring. This compound is of significant interest in scientific research due to its potential biological activities, particularly as a potential therapeutic agent for diseases involving premature termination codons (PTCs). [] This analysis will focus on the compound's scientific relevance, excluding information related to drug use, dosage, and side effects.
Several methods exist for synthesizing N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide and its related derivatives. One approach involves a multi-step process starting with the synthesis of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. This intermediate is then further reacted to obtain the target compound. This method is reported to have advantages such as cost-effectiveness, improved yield and purity, and environmental friendliness compared to previous methods. [] Another method involves the reaction of 2-chloroacetyl chloride with N'-hydroxypicolinamidine in dry toluene. [] This reaction typically requires reflux conditions and purification steps like recrystallization.
While specific structural analysis for N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is limited in the provided literature, related compounds containing the 1,2,4-oxadiazole moiety offer insights. The 1,2,4-oxadiazole ring generally exhibits planarity, influencing the overall molecular conformation. [, , ] Studies on analogous structures indicate that substituents on the oxadiazole ring and the acetamide nitrogen can significantly affect the molecule's planarity and flexibility. [, , ]
The primary scientific research application of N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide stems from its potential as a therapeutic agent for diseases associated with PTCs. [] These diseases arise from genetic mutations that introduce premature stop signals in the DNA sequence, leading to truncated and non-functional proteins. While the specific mechanism remains unclear, this compound is hypothesized to interact with the protein synthesis machinery and potentially overcome the effects of PTCs, offering a potential therapeutic strategy. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1